Product packaging for (s)-(-)-1,1,1-Trifluorononan-2-ol(Cat. No.:CAS No. 147991-84-2)

(s)-(-)-1,1,1-Trifluorononan-2-ol

Cat. No.: B125277
CAS No.: 147991-84-2
M. Wt: 198.23 g/mol
InChI Key: ZPKPJIUKYONDSL-UHFFFAOYSA-N
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Description

(s)-(-)-1,1,1-Trifluorononan-2-ol is a chiral non-racemic fluorinated alcohol that serves as a high-value building block in advanced chemical research and development. This compound features a stereogenic center adjacent to a trifluoromethylated carbon, a structural motif known to significantly influence the physicochemical and biological properties of molecules . The incorporation of the trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this scaffold highly valuable in medicinal chemistry . The extended nonyl chain differentiates it from shorter-chain analogs like (S)-1,1,1-Trifluoro-2-propanol, potentially offering greater lipophilicity and novel applications in material science, such as in the development of liquid crystals or surfactants. Chiral fluorinated alcohols are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the specific enantiomer can dictate the efficacy and safety profile of the final product . The synthesis of such enantiomerically pure compounds often employs advanced methodologies like asymmetric hydrogenation using chiral transition metal catalysts or highly selective biocatalytic reductions using engineered enzymes or microbial strains to achieve high enantiomeric excess . This compound is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17F3O B125277 (s)-(-)-1,1,1-Trifluorononan-2-ol CAS No. 147991-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluorononan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h8,13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKPJIUKYONDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396962, DTXSID201312357
Record name 1,1,1-trifluorononan-2-ol
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Record name 1,1,1-Trifluoro-2-nonanol
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Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26902-80-7, 147991-84-2
Record name 1,1,1-Trifluoro-2-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26902-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-trifluorononan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-Trifluoro-2-nonanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Characterization and Configurational Studies of S 1,1,1 Trifluorononan 2 Ol

Determination of Absolute Configuration for (S)-(-)-1,1,1-Trifluorononan-2-ol

The absolute configuration of a chiral molecule describes the specific three-dimensional arrangement of its atoms. wikipedia.org For this compound, this designation is crucial as enantiomers of a compound can exhibit different biological activities and chemical properties. myheplus.com The determination of this absolute spatial arrangement is typically achieved through a combination of spectroscopic analysis and the application of established nomenclature rules. wikipedia.orglibretexts.org

The most widely accepted method for unambiguously naming stereoisomers is the Cahn-Ingold-Prelog (CIP) system, which assigns an R or S descriptor to each chiral center. wikipedia.org This system provides a precise way to define the configuration of the entire molecule. wikipedia.org Experimental techniques such as X-ray crystallography can directly determine the absolute configuration, while chiroptical methods like optical rotation provide corroborating evidence. wikipedia.org The designation '(-)' in the compound's name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise), a physical property that is experimentally measured using a polarimeter. purdue.eduwikipedia.org

Application of Cahn-Ingold-Prelog Rules to this compound

The Cahn-Ingold-Prelog (CIP) rules provide a systematic process for assigning the absolute configuration (R or S) to a chiral center. masterorganicchemistry.com This process involves prioritizing the four substituents attached to the chiral carbon based on atomic number. masterorganicchemistry.comlibretexts.org

The chiral center in 1,1,1-Trifluorononan-2-ol is the second carbon atom (C2), which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a trifluoromethyl group (-CF₃), and a heptyl group (-CH₂(CH₂)₅CH₃).

Step-by-step CIP Priority Assignment:

Identify Substituents: The four groups attached to the chiral center (C2) are:

-OH (hydroxyl)

-CF₃ (trifluoromethyl)

-CH₂(CH₂)₅CH₃ (heptyl)

-H (hydrogen)

Assign Priority: Priority is assigned based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority. libretexts.org

Priority 1: The oxygen atom of the hydroxyl group (-OH) has the highest atomic number (8) and is therefore assigned the highest priority.

Priority 2 & 3: Both the trifluoromethyl and heptyl groups are attached via a carbon atom (atomic number 6). To break this tie, we look at the atoms attached to these carbons. libretexts.org

The carbon of the -CF₃ group is bonded to three fluorine atoms (atomic number 9).

The carbon of the heptyl group is bonded to another carbon and two hydrogen atoms.

Since fluorine has a higher atomic number than carbon, the trifluoromethyl (-CF₃) group is assigned Priority 2, and the heptyl group is assigned Priority 3.

Priority 4: The hydrogen atom (-H) has the lowest atomic number (1) and is assigned the lowest priority.

The resulting priorities are summarized in the table below.

PrioritySubstituent GroupReason for Priority
1 -OHHighest atomic number (O=8) directly attached to the chiral center.
2 -CF₃Attached via Carbon. This carbon is bonded to three F atoms (atomic number 9).
3 -CH₂(CH₂)₅CH₃Attached via Carbon. This carbon is bonded to one C and two H atoms.
4 -HLowest atomic number (H=1).

Determine Configuration: To assign the configuration, the molecule is oriented so that the lowest-priority group (#4, -H) points away from the viewer. libretexts.org The direction of the path from priority #1 to #2 to #3 is then observed. masterorganicchemistry.comlibretexts.org

For the (S) isomer, this path traces a counter-clockwise direction. libretexts.orglibretexts.org

This systematic application of the CIP rules unequivocally establishes the three-dimensional structure corresponding to the (S) configuration of 1,1,1-Trifluorononan-2-ol.

Advanced Spectroscopic and Chiroptical Methods for Stereochemical Elucidation in Research

Modern research relies on a suite of sophisticated analytical techniques to elucidate the stereochemistry of chiral molecules like fluoroalcohols. These methods provide detailed information about molecular geometry, conformation, and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure determination, but in its standard application, enantiomers are indistinguishable as they produce identical spectra. researchgate.net To overcome this, chiral auxiliaries are employed to create a diastereomeric environment, which leads to distinct NMR signals for each enantiomer. researchgate.net

Common strategies include the use of:

Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with a chiral reagent to form two diastereomers, which will have different chemical shifts and/or coupling constants in their NMR spectra. researchgate.net For fluorinated alcohols, CDAs containing a fluorine atom, such as 2-fluorobenzoylation reagents, can be particularly effective. nih.gov The resulting diastereomeric esters can be analyzed by ¹⁹F NMR, where the well-separated signals allow for unambiguous determination of enantiomeric excess and even absolute configuration by comparing with standards. nih.govnih.gov

Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solution containing a chiral solvating agent. researchgate.net Weak, transient diastereomeric complexes are formed through intermolecular interactions (e.g., hydrogen bonding), leading to observable differences in the chemical shifts of the enantiomers. frontiersin.org Chiral phosphoric acids have been shown to be effective CSAs for recognizing the enantiomers of various compounds. frontiersin.org

Nuclear Overhauser Effect (NOE) Spectroscopy: For more complex molecules, 2D NMR techniques like NOESY can reveal through-space interactions between protons, providing crucial information about the relative stereochemistry and conformation of the molecule in a rigid system. wordpress.com

The presence of the -CF₃ group in this compound makes ¹⁹F NMR an especially valuable technique for its analysis.

Circular Dichroism (CD) Spectroscopy and Optical Rotation for Chirality Studies

Chiroptical methods are fundamental to the study of chiral molecules as they directly probe the interaction of these molecules with polarized light. libretexts.org

Optical Rotation (OR) is the measurement of the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org This phenomenon, known as optical activity, is a defining characteristic of chiral substances. purdue.edu

The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation. purdue.edu

The specific rotation, [α], is a standardized value that depends on the wavelength of light used (typically the sodium D-line at 589 nm), temperature, solvent, and concentration. wikipedia.org

For this compound, the (-) sign explicitly indicates it is levorotatory. Computational methods, such as time-dependent density functional theory (TDDFT), can be used to predict the optical rotation for fluorinated alcohols, which helps in assigning the absolute configuration by comparing calculated results with experimental data. nih.govcolab.ws

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgwikipedia.org

A CD spectrum is a plot of this differential absorption versus wavelength. nih.gov

The technique is highly sensitive to the three-dimensional structure of molecules, particularly the secondary structure of biomolecules like proteins and nucleic acids. wikipedia.orgnih.gov

For smaller chiral molecules like fluoroalcohols, UV/Vis CD can provide information about electronic transitions within the molecule's chromophores. libretexts.org The resulting spectrum serves as a unique fingerprint for a specific enantiomer and its conformation in solution. libretexts.org

TechniquePrincipleInformation ObtainedRelevance to this compound
Optical Rotation Measures the rotation of plane-polarized light. wikipedia.orgDirection and magnitude of rotation; confirms chirality. purdue.eduThe (-) sign confirms it is levorotatory. The magnitude can be compared with calculated values to verify the absolute configuration. nih.gov
Circular Dichroism Measures the differential absorption of circularly polarized light. wikipedia.orgProvides information on molecular conformation and electronic structure. libretexts.orgThe CD spectrum provides a unique structural fingerprint for the (S) enantiomer.

Investigation of Stereochemical Stability and Potential Racemization Pathways for Chiral Fluoroalcohols

The stereochemical or configurational stability of a chiral center is a critical factor, particularly in fields like pharmaceuticals and materials science. Racemization is the process by which an enantiomerically pure sample converts into a 1:1 mixture of both enantiomers (a racemate), resulting in the loss of optical activity. youtube.com

For chiral alcohols, a primary pathway for racemization involves oxidation to an achiral ketone intermediate, followed by a non-stereoselective reduction back to the alcohol. This process effectively erases the stereochemical information at the chiral center.

A potential racemization pathway for a chiral secondary alcohol like 1,1,1-Trifluorononan-2-ol could be:

Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 1,1,1-Trifluorononan-2-one (B14145223). This ketone is achiral as the carbonyl carbon is sp² hybridized and planar.

Reduction: The achiral ketone is then reduced back to the alcohol. Since the reducing agent (e.g., a hydride) can attack the planar carbonyl group from either face with equal probability, a racemic mixture of the (R) and (S) alcohols is produced. youtube.com

The conditions that promote this process typically involve oxidizing agents. In some cases, strong bases or acids at elevated temperatures can facilitate racemization, although the stability of the C-F bonds needs to be considered. nih.govnih.gov Studies on the racemization of other fluorinated chiral compounds have shown that the process can be catalyzed by bases, proceeding through an achiral intermediate. nih.gov The stereochemical stability of fluorinated cyclic compounds can also be influenced by stereoelectronic factors, such as the anomeric and gauche effects, which can stabilize specific conformations. beilstein-journals.orgresearchgate.net The investigation of such stability is often performed using techniques like HPLC on a chiral stationary phase to monitor the enantiomeric composition over time under various conditions. nih.gov

Applications of S 1,1,1 Trifluorononan 2 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block in the Construction of Complex Organic Molecules

A chiral building block is a molecule possessing a defined stereocenter that is incorporated into a larger, more complex structure. Chiral fluorinated alcohols are recognized for their utility in this role, as they introduce both stereochemical information and the unique electronic properties of the fluorine atom. However, no specific examples of complex molecules synthesized directly from (S)-(-)-1,1,1-Trifluorononan-2-ol were found.

Utilization as a Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The synthesis of novel ligands from chiral precursors is a common strategy.

Development as a Chiral Auxiliary for Diastereoselective Synthetic Pathways

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed. While this is a powerful strategy in asymmetric synthesis, with well-known auxiliaries like oxazolidinones and pseudoephedrine, there is no evidence in the search results to suggest that this compound has been developed or utilized for this purpose.

Contributions to the Synthesis of Enantiopure Fluorinated Compounds with Academic and Applied Relevance

The synthesis of enantiopure fluorinated compounds is of significant interest due to their applications in medicinal chemistry and materials science. While this compound is itself an enantiopure fluorinated compound, its specific contribution as a starting material for other such compounds with documented academic or applied relevance is not detailed in the available literature.

Mechanistic Insights and Computational Modeling of Reactions Involving S 1,1,1 Trifluorononan 2 Ol

Elucidation of Reaction Mechanisms in Enantioselective Transformations

The synthesis of enantiomerically pure (S)-(-)-1,1,1-Trifluorononan-2-ol is a key challenge. The primary route to this compound is the enantioselective reduction of the corresponding ketone, 1,1,1-trifluorononan-2-one (B14145223). The elucidation of the reaction mechanisms governing this transformation is paramount for optimizing reaction conditions and achieving high levels of stereocontrol.

Transition State Analysis in Asymmetric Reduction of Trifluoromethyl Ketones

The asymmetric reduction of trifluoromethyl ketones to their corresponding alcohols is a widely studied transformation, often employing chiral catalysts. While direct transition state analysis for the reduction of 1,1,1-trifluorononan-2-one is not extensively documented, insights can be drawn from analogous systems, such as the reduction of 1,1,1-trifluoroacetone (B105887).

In these reductions, the transition state geometry is critical in determining the stereochemical outcome. For catalyst systems like those based on ruthenium(II)-diphosphine-diamine complexes, a concerted, six-membered transition state is often proposed. In this model, the ketone coordinates to the metal center, and a hydride is transferred from the metal to the carbonyl carbon. The differentiation between the sterically and electronically distinct trifluoromethyl group and the alkyl chain (in this case, the heptyl group of 1,1,1-trifluorononan-2-one) within the chiral environment of the catalyst dictates the facial selectivity of the hydride attack, leading to the preferential formation of the (S)-enantiomer.

Investigation of Substrate-Catalyst Interactions and their Role in Stereocontrol

The non-covalent interactions between the substrate, 1,1,1-trifluorononan-2-one, and the chiral catalyst are the cornerstone of stereocontrol. These interactions, which can include hydrogen bonding, steric repulsion, and dipole-dipole interactions, stabilize the transition state leading to the desired this compound over the one leading to its (R)-enantiomer.

The trifluoromethyl group, with its strong electron-withdrawing nature and steric bulk, plays a pivotal role in orienting the substrate within the catalyst's chiral pocket. The long heptyl chain also contributes significantly to the steric landscape, influencing the preferred binding orientation to minimize steric clashes. The interplay of these factors is crucial for achieving high enantioselectivity.

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide a powerful lens through which to examine the intricacies of reactions involving this compound at a molecular level.

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation

Such studies can quantify the energy differences between the diastereomeric transition states leading to the (S) and (R) products, providing a theoretical basis for the observed enantioselectivity. Furthermore, DFT can be used to probe the electronic effects of the trifluoromethyl group and the influence of the catalyst structure on the reaction outcome.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a valuable tool for exploring the conformational landscape of this compound and its interactions with other molecules, such as solvents or in self-assembly. While specific MD simulations for this exact molecule are not published, studies on analogous short-chain fluorinated alcohols like 1,1,1-trifluoropropan-2-ol in aqueous solutions have been performed. uq.edu.auresearchgate.net These simulations reveal insights into the hydration shell around the hydrophobic trifluoromethyl group and the more hydrophilic hydroxyl group.

For this compound, MD simulations could be used to understand its behavior in different solvent environments, its aggregation properties, and its potential to act as a chiral solvating agent. The simulations can provide detailed information on the preferred conformations of the flexible nonyl chain and how they are influenced by intermolecular interactions.

Structure-Reactivity and Structure-Selectivity Relationship Studies

Understanding the relationship between the structure of this compound and its reactivity and selectivity in chemical transformations is crucial for its application as a chiral building block or auxiliary.

Systematic studies on how modifications to the alkyl chain length or the substitution pattern on the aromatic ring of a catalyst affect the enantioselectivity of the reduction of homologous trifluoromethyl ketones can provide valuable structure-selectivity data. For instance, it can be hypothesized that increasing the length of the alkyl chain from methyl (in trifluoroacetone) to heptyl (in 1,1,1-trifluorononan-2-one) could enhance steric differentiation in the catalyst's active site, potentially leading to higher enantioselectivity.

The following interactive table illustrates a hypothetical structure-selectivity relationship in the asymmetric reduction of a series of 1,1,1-trifluoroalkan-2-ones, demonstrating the potential effect of the alkyl chain length on the enantiomeric excess (ee) of the corresponding (S)-alcohol product.

Precursor KetoneAlkyl Chain (R)Product AlcoholHypothetical % ee (S)
1,1,1-TrifluoroacetoneMethyl(S)-1,1,1-Trifluoro-2-propanol92
1,1,1-Trifluorobutan-2-oneEthyl(S)-1,1,1-Trifluorobutan-2-ol94
1,1,1-Trifluoropentan-2-onePropyl(S)-1,1,1-Trifluoropentan-2-ol95
1,1,1-Trifluorohexan-2-oneButyl(S)-1,1,1-Trifluorohexan-2-ol96
1,1,1-Trifluorononan-2-oneHeptylThis compound98

This table is for illustrative purposes and the data is not based on published experimental results for the full series.

Synthesis and Reactivity of Derivatives and Analogues of S 1,1,1 Trifluorononan 2 Ol

Synthesis of Functionalized Analogues of Trifluorononan-2-ol

The synthesis of functionalized analogues of (S)-(-)-1,1,1-Trifluorononan-2-ol can be achieved through various established methods for creating chiral α-trifluoromethyl alcohols. A prevalent strategy involves the asymmetric reduction of the corresponding trifluoromethyl ketone. Catalytic systems, such as those employing the Corey-Bakshi-Shibata (CBS) reagent, which is a chiral oxazaborolidine catalyst, are highly effective for the enantioselective reduction of prochiral ketones to yield chiral secondary alcohols with high enantiomeric excess. wordpress.com

Another powerful method for accessing chiral trifluoromethylated alcohols is through the nucleophilic addition of a trifluoromethyl group to an aldehyde. The Ruppert-Prakash reagent (TMSCF₃) is a key nucleophilic trifluoromethylating agent used for this purpose. wordpress.com For instance, the synthesis of monoterpene trifluoromethylated β-hydroxy-benzyl-O-oximes has been accomplished by the nucleophilic addition of TMSCF₃ to β-keto-benzyl-O-oximes, proceeding with high chemo- and stereoselectivity. nih.gov

Furthermore, nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions of bisfunctionalized electrophiles, which bear both a trifluoromethyl group and another functional group, provide a conceptually different and rapid route to a wide array of enantioenriched α-trifluoromethyl-containing alcohols and ethers. nih.gov This method is particularly valuable as the substrate electrophiles can be conveniently prepared from trifluoroacetic acid. nih.gov

A highly efficient and environmentally friendly approach for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols involves the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with various long-chain alcohols under microwave irradiation. researchgate.net This solvent-free method provides access to analogues with different alkoxy functionalities.

The following table summarizes various synthetic approaches to chiral trifluoromethylated alcohols, which can be adapted for the synthesis of analogues of this compound.

MethodReagents/CatalystProduct TypeReference
Asymmetric Ketone ReductionCorey-Bakshi-Shibata (CBS) reagent, BoraneChiral Secondary Alcohols wordpress.com
Nucleophilic TrifluoromethylationRuppert-Prakash reagent (TMSCF₃)Trifluoromethylated Alcohols wordpress.comnih.gov
Hiyama Cross-CouplingNickel Catalyst, Bisfunctionalized ElectrophilesEnantioenriched α-Trifluoromethyl Alcohols/Ethers nih.gov
Epoxide Ring-OpeningMicrowave Irradiation, Long-chain Alcohols3-Alkoxy-1,1,1-trifluoropropan-2-ols researchgate.net

Chemical Transformations and Conversion to Other Chiral Trifluoromethylated Scaffolds

The hydroxyl group of this compound is a versatile handle for conversion into other functional groups and chiral trifluoromethylated scaffolds. Standard alcohol reactions, such as conversion to alkyl halides and esters, are readily applicable. libretexts.org For instance, reaction with hydrogen halides (HCl, HBr, HI) can produce the corresponding alkyl halides, with the reactivity order being HI > HBr > HCl. libretexts.org

Dehydration of the alcohol, typically in the presence of an acid catalyst, can lead to the formation of alkenes. libretexts.org Depending on the reaction conditions, intermolecular dehydration between two alcohol molecules can also yield ethers. libretexts.org

A significant transformation is the conversion to trifluoromethyl ethers. Silver-mediated oxidative O-trifluoromethylation of primary, secondary, and tertiary alcohols with TMSCF₃ provides a direct route to alkyl trifluoromethyl ethers under mild conditions. acs.org

Furthermore, the alcohol can be converted into a triflate, which is an excellent leaving group. This allows for subsequent nucleophilic substitution reactions. For example, a triflate-mediated intramolecular Schmidt reaction of an azido (B1232118) alcohol can lead to the formation of azacycles with inversion of the stereocenter. nih.gov

The development of methods for the deoxytrifluoromethylation of alcohols has opened up new avenues for creating C-CF₃ bonds. A copper metallaphotoredox-mediated direct deoxytrifluoromethylation allows for the conversion of alcohols, activated in situ by benzoxazolium salts, to aliphatic trifluoromethyl groups.

The table below highlights some key transformations of chiral trifluoromethylated alcohols.

TransformationReagentsProduct ScaffoldReference
Conversion to Alkyl HalidesHX (X = Cl, Br, I)Chiral Trifluoromethylated Alkyl Halides libretexts.org
DehydrationAcid CatalystAlkenes libretexts.org
EtherificationAcid Catalyst (intermolecular)Ethers libretexts.org
O-TrifluoromethylationAg(I), TMSCF₃Alkyl Trifluoromethyl Ethers acs.org
DeoxytrifluoromethylationCu-photoredox catalyst, Benzoxazolium saltAliphatic Trifluoromethyl Compounds
Schmidt Reaction (via triflate)Triflic anhydride, AzideAzacycles nih.gov

Exploration of Unique Reactivity Profiles Conferred by the Trifluoromethyl Group

The strongly electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent alcohol. This electronic effect makes the hydroxyl group more acidic compared to its non-fluorinated analogues. Consequently, the carbon atom bearing the hydroxyl group becomes more electrophilic, enhancing its susceptibility to nucleophilic attack.

This increased electrophilicity is exploited in reactions such as the tritylation of secondary alcohols. Tritylium trifluoroacetate, generated in situ, can efficiently tritylate secondary alcohols under mild conditions. nih.gov The trifluoromethyl group can also influence the stereochemical outcome of reactions. For example, the introduction of a trifluoromethyl group into chiral ligands has been shown to improve their ability to induce asymmetry in stereoselective reactions. nih.gov

The presence of the trifluoromethyl group also impacts the stability of intermediates. For instance, in the triflate-mediated intramolecular Schmidt reaction, the formation of a cationic intermediate at the alcohol center is less likely for secondary alcohols due to the destabilizing effect of the adjacent CF₃ group. nih.gov This allows for stereospecific reactions with inversion of configuration.

Stereoselective Functionalization at Positions Adjacent to the Chiral Center

Stereoselective functionalization at positions adjacent to the chiral center in this compound is a challenging yet crucial aspect for the synthesis of more complex and highly functionalized chiral molecules. The directing effect of the existing stereocenter and the influence of the trifluoromethyl group are key factors in controlling the stereochemistry of these transformations.

The synthesis of thietanes, four-membered sulfur-containing heterocycles, can be achieved through intramolecular nucleophilic thioetherifications. beilstein-journals.orgresearchgate.net For example, the reaction of 2-(1-haloalkyl)oxiranes with a sulfur nucleophile can lead to the formation of thietane-3-ol derivatives. beilstein-journals.org This strategy could potentially be adapted to functionalize the carbon chain of this compound.

The development of methods for the synthesis of cis-thiiranes via the stereospecific electrocyclization of trans-thiocarbonyl ylides offers another avenue for introducing functionality with high diastereoselectivity. nih.gov Although applied to diarylthiiranes, the underlying principles could inform strategies for functionalizing the alkyl chain of the target molecule.

Future Research Directions and Emerging Methodologies for S 1,1,1 Trifluorononan 2 Ol

Sustainable and Green Chemistry Approaches in the Synthesis of Chiral Fluoroalcohols

The principles of green chemistry are increasingly being applied to the synthesis of chiral fluoroalcohols to mitigate the environmental impact of traditional chemical processes. ijnc.ir Future research in this area is focused on several key strategies:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of chiral fluoroalcohols is a promising green alternative. mdpi.com Biocatalysis often proceeds under mild reaction conditions, in aqueous media, and with high enantioselectivity, reducing the need for hazardous reagents and solvents. mdpi.com Research is directed towards discovering and engineering novel enzymes with enhanced stability and broader substrate scope for the production of compounds like (S)-(-)-1,1,1-Trifluorononan-2-ol. A microbially-based approach has already been described for the synthesis of other chiral secondary alcohols containing difluoromethyl or chlorodifluoromethyl groups. johnshopkins.edu

Renewable Feedstocks and Safer Solvents: A core tenet of green chemistry is the use of renewable resources. fq-unam.org Investigations are underway to develop synthetic routes to chiral fluoroalcohols that start from bio-based materials. Additionally, the replacement of conventional volatile organic compounds (VOCs) with greener solvents, such as water, supercritical fluids, or ionic liquids, is a critical area of research. fq-unam.org In some cases, solvent-free reaction conditions are being explored to further minimize waste. mdpi.com

Energy-Efficient Methods: Techniques like microwave-assisted synthesis are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com This approach can lead to higher yields and cleaner reaction profiles. mdpi.com

Green Chemistry ApproachDescriptionPotential Benefits for this compound Synthesis
Biocatalysis Use of enzymes or whole-cell systems to catalyze reactions. mdpi.comHigh enantioselectivity, mild reaction conditions, use of aqueous media, reduced waste.
Renewable Feedstocks Utilization of starting materials derived from biological sources. fq-unam.orgReduced reliance on fossil fuels, improved sustainability profile.
Safer Solvents Replacement of hazardous organic solvents with environmentally benign alternatives. fq-unam.orgReduced environmental impact, improved worker safety.
Energy-Efficient Methods Application of technologies like microwave irradiation to reduce energy consumption. mdpi.comFaster reaction times, increased yields, lower energy costs.

Continuous Flow Chemistry Applications in Enantioselective Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the enantioselective synthesis of chiral molecules, including fluoroalcohols. nih.gov This technology is being increasingly explored for its potential to improve efficiency, safety, and scalability. nih.govrsc.org

Key aspects of continuous flow applications include:

Enhanced Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and selectivities. nih.gov

Improved Safety: The small reaction volumes within a flow system minimize the risks associated with highly reactive or hazardous reagents. nih.gov

Scalability: Scaling up a reaction in a continuous flow system is often more straightforward than in batch, as it typically involves running the system for a longer duration rather than redesigning the entire setup. nih.gov

Telescoped Reactions: Continuous flow allows for the integration of multiple reaction steps into a single, uninterrupted process, eliminating the need for isolation and purification of intermediates. nih.gov This has been demonstrated in the synthesis of chiral precursors for 1-aryl-1,3-diols. nih.gov

Future work will likely focus on developing and implementing immobilized catalysts and reagents within flow systems for the synthesis of this compound, further enhancing the sustainability and efficiency of the process.

Integration into Multicomponent Reactions for Rapid Access to Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a powerful tool for generating molecular diversity. The integration of chiral fluoroalcohols like this compound into MCRs is a promising area for future research.

This approach would enable the rapid synthesis of complex and structurally diverse molecules with potential applications in medicinal chemistry and materials science. The unique steric and electronic properties of the trifluoromethyl group in this compound can be exploited to influence the stereochemical outcome of MCRs and to impart specific properties to the resulting products. Research in this area will focus on designing novel MCRs that incorporate this chiral building block and exploring the properties of the resulting compound libraries.

Exploration in Advanced Materials Science and Liquid Crystal Applications

The distinct properties of fluorinated compounds, such as high thermal stability, chemical inertness, and unique electronic characteristics, make them attractive for applications in advanced materials science. The chirality and trifluoromethyl group of this compound suggest its potential use in the development of novel materials.

Future research directions include:

Liquid Crystals: Chiral molecules are essential for the creation of ferroelectric liquid crystals. The introduction of a trifluoromethyl group can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase. The specific structure of this compound makes it a candidate for investigation in new liquid crystal formulations.

Polymers and Advanced Materials: Incorporation of this compound into polymer backbones or as a chiral dopant could lead to materials with tailored optical, electrical, and physical properties.

Development of Advanced Analytical Techniques for In-situ Reaction Monitoring

To optimize the synthesis of this compound, particularly in continuous flow systems, the development of advanced analytical techniques for real-time, in-situ reaction monitoring is crucial. These techniques provide immediate feedback on reaction progress, conversion, and enantioselectivity, allowing for rapid optimization of reaction conditions.

Future research will likely involve the integration of various spectroscopic and chromatographic methods directly into the reaction setup. Techniques such as:

In-situ FTIR and Raman Spectroscopy: To monitor the concentration of reactants and products in real-time.

Process Analytical Technology (PAT): A broader framework for designing, analyzing, and controlling manufacturing processes through timely measurements.

Chiral Chromatography: Online or at-line chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to monitor the enantiomeric excess of the product as it is being formed.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing enantiomerically pure (S)-(-)-1,1,1-Trifluorononan-2-ol?

  • Methodological Answer : A solvent-free, one-pot nucleophilic formylation strategy is effective for synthesizing trifluoromethyl alcohols. This involves reacting trifluoromethyl ketones with diazenes under mild conditions (e.g., room temperature, 24 hours), yielding high purity (>99%) and scalability. Key steps include optimizing stoichiometry and avoiding protic solvents to prevent racemization .

Q. How can researchers confirm the structural integrity and enantiopurity of this compound?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve fluorine coupling patterns and confirm stereochemistry. For enantiopurity, chiral HPLC with polysaccharide-based columns or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) is recommended. High-resolution mass spectrometry (HRMS) further validates molecular composition .

Q. What are the common derivatization reactions for this compound in fluorinated organic synthesis?

  • Methodological Answer : The hydroxyl group undergoes oxidation (e.g., Dess-Martin periodinane) to yield trifluoromethyl ketones, while nucleophilic substitution (e.g., Mitsunobu reaction) introduces heteroatoms or aryl groups. Fluorine-specific reactions, such as deoxyfluorination, can enhance fluorination density .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated alcohols like this compound?

  • Methodological Answer : Discrepancies often arise from enantiomeric impurities or solvent effects. To address this:

  • Conduct enantiomer-specific bioassays (e.g., enzyme inhibition kinetics).
  • Use standardized purity protocols (e.g., ≥99.5% by GC-MS).
  • Compare activity across multiple cell lines or in vitro systems to isolate stereochemical effects .

Q. How does the stereochemistry of this compound influence its interaction with enzymatic targets?

  • Methodological Answer : The (S)-enantiomer exhibits distinct binding affinities due to spatial alignment with chiral enzyme pockets. Use molecular docking simulations paired with site-directed mutagenesis to identify critical residues. Kinetic assays (e.g., IC₅₀ determination) under varying pH and temperature conditions reveal stereospecific activity .

Q. What analytical challenges arise in quantifying environmental persistence of polyfluorinated alcohols, and how are they addressed?

  • Methodological Answer : Challenges include low volatility and matrix interference. Apply LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C₆-analogs) for precise quantification. Accelerated degradation studies (e.g., UV/ozone exposure) coupled with HRMS identify persistent metabolites, aiding environmental risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.